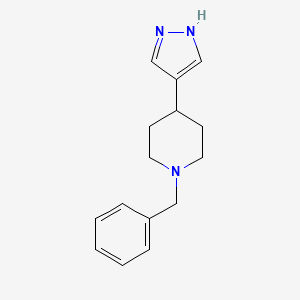

1-Benzyl-4-(1H-pyrazol-4-yl)piperidine

描述

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Chemical Biology

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous scaffolds in pharmaceutical science. nih.gov Its prevalence is not coincidental; the piperidine moiety offers a versatile and synthetically accessible framework that can be readily functionalized. nih.gov The introduction of chiral piperidine scaffolds into small molecules can be beneficial for modulating physicochemical properties, enhancing biological activities and selectivity, and improving pharmacokinetic profiles. thieme-connect.comresearchgate.netcolab.ws

Relevance of Pyrazole (B372694) Moieties in Bioactive Compounds

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is another privileged structure in medicinal chemistry, recognized for its immense therapeutic potential. nih.govrsc.org Pyrazole derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antioxidant properties. mdpi.comnih.govmdpi.com This diversity in function stems from the pyrazole ring's ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions such as hydrogen bonding, and π-π stacking. rsc.org

The adaptability of the pyrazole scaffold has led to its incorporation into numerous clinically successful drugs. Researchers continue to explore novel synthetic routes, such as multicomponent reactions, to efficiently generate libraries of pyrazole derivatives for biological screening. nih.govmdpi.com The fusion of pyrazole moieties with other heterocyclic systems is a common strategy to enhance biological potency and discover new drug candidates. mdpi.com

Hypothesized Research Utility of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine as a Hybrid Structure

The compound this compound represents a classic example of a hybrid design, covalently linking the well-established piperidine and pyrazole scaffolds. The benzyl (B1604629) group attached to the piperidine nitrogen is also a common feature in bioactive molecules, often contributing to binding affinity through hydrophobic interactions. For example, 4-benzylpiperidine (B145979) itself acts as a monoamine releasing agent. wikipedia.org

Overview of Current Research Gaps and Opportunities

Despite the clear rationale for its design, a survey of the scientific literature reveals a significant research gap concerning the specific compound this compound. While extensive research exists on substituted piperidines and pyrazoles independently, their specific combination in this arrangement remains largely unexplored. The PubChem database contains an entry for the compound, but it is not associated with extensive biological activity studies. nih.gov

This gap presents a clear opportunity for the medicinal chemistry community. The primary areas for investigation include:

Synthesis: Developing and optimizing a robust and scalable synthetic route to this compound is the first critical step. Strategies could involve the coupling of a pre-formed 4-(1H-pyrazol-4-yl)piperidine with a benzyl halide or the construction of the pyrazole ring onto a 1-benzyl-4-piperidone derivative.

Biological Screening: A comprehensive biological evaluation of the compound is warranted. Given the properties of its parent scaffolds, screening assays could focus on targets related to cancer, inflammation, and neurological disorders.

Structure-Activity Relationship (SAR) Studies: Should initial screening yield promising results, the synthesis and testing of analogues would be a logical next step. Modifications could include substitution on the benzyl ring, the pyrazole ring, or both, to delineate the structural requirements for activity.

The exploration of this compound and its derivatives holds the potential to uncover new chemical probes for studying biological systems and could ultimately lead to the development of novel therapeutic agents.

Data Tables

Physicochemical Properties of this compound

This data is computationally generated or sourced from chemical suppliers and has not been experimentally verified in a peer-reviewed setting.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉N₃ | nih.govchemscene.com |

| Molecular Weight | 241.33 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 31.92 Ų | chemscene.com |

| LogP (calculated) | 2.7893 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

| CAS Number | 690261-97-3 | chemscene.com |

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-4-(1H-pyrazol-4-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-2-4-13(5-3-1)12-18-8-6-14(7-9-18)15-10-16-17-11-15/h1-5,10-11,14H,6-9,12H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTECECLRKFVZKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CNN=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701248159 | |

| Record name | 1-(Phenylmethyl)-4-(1H-pyrazol-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690261-97-3 | |

| Record name | 1-(Phenylmethyl)-4-(1H-pyrazol-4-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690261-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylmethyl)-4-(1H-pyrazol-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Retrosynthetic Analysis and Key Precursors for 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine

Retrosynthetic analysis is a powerful tool in organic synthesis that allows for the deconstruction of a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the C-C or C-N bond linking the piperidine (B6355638) and pyrazole (B372694) rings. This leads to two main retrosynthetic pathways, each requiring the synthesis of specific precursors.

A C-C bond disconnection between the piperidine C4 position and the pyrazole C4 position suggests a cross-coupling strategy. This would involve a piperidine derivative functionalized with a leaving group or a metallic species and a pyrazole derivative with a complementary functional group.

Alternatively, a C-N bond disconnection between the piperidine nitrogen and the pyrazole nitrogen is a viable strategy, typically achieved through a Buchwald-Hartwig amination or related C-N coupling reactions. This approach would necessitate a piperidine precursor and a pyrazole with a suitable leaving group.

A third approach involves the construction of one of the heterocyclic rings onto the other. For instance, the pyrazole ring could be formed from a suitably functionalized piperidine precursor.

Synthesis of the 1-Benzylpiperidine (B1218667) Moiety

The 1-benzylpiperidine scaffold is a common structural motif, and its synthesis is well-established. A key precursor for many synthetic routes is 1-benzyl-4-piperidone. sigmaaldrich.comnih.gov This ketone can be synthesized through various methods, including the reaction of 4-piperidone (B1582916) hydrochloride with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. nih.gov

Another common starting material is 4-piperidinecarboxylic acid, which can be converted to N-benzyl-4-piperidinecarboxaldehyde through a multi-step process involving esterification, N-benzylation, hydrolysis, acylation, dehydration to the nitrile, and subsequent reduction. nih.gov The aldehyde can then serve as a versatile intermediate for further functionalization.

For coupling reactions, the 1-benzylpiperidine moiety can be prepared with a suitable functional group at the 4-position. For example, 4-halopiperidines or piperidineboronic esters can be synthesized from 1-benzyl-4-piperidone.

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Piperidone hydrochloride | Benzyl bromide, K2CO3, DMF | 1-Benzyl-4-piperidone | nih.gov |

| 4-Piperidinecarboxylic acid | 1. SOCl2, MeOH; 2. Benzyl bromide, K2CO3; 3. NaOH; 4. SOCl2, NH4OH; 5. Dehydration; 6. Reduction | N-Benzyl-4-piperidinecarboxaldehyde | nih.gov |

Synthesis of the 1H-Pyrazole-4-yl Moiety

The synthesis of the 1H-pyrazole-4-yl moiety often begins with the construction of the pyrazole ring itself, which can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govnih.gov To introduce functionality at the 4-position for subsequent coupling reactions, a common strategy is the halogenation of the pyrazole ring. 4-Bromo-1H-pyrazole is a key intermediate that can be prepared through various methods, including the direct bromination of pyrazole. researchgate.net

For Suzuki coupling reactions, the corresponding pyrazol-4-ylboronic acid or its pinacol (B44631) ester is required. These can be synthesized from 4-bromo-1H-pyrazole via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. a2bchem.com

| Starting Material | Reagents and Conditions | Product | Reference |

| Pyrazole | Bromine | 4-Bromo-1H-pyrazole | researchgate.net |

| 4-Bromo-1H-pyrazole | n-BuLi, Triisopropyl borate, then pinacol | 1H-Pyrazole-4-boronic acid pinacol ester | a2bchem.com |

Coupling Reactions for Core Structure Assembly

The assembly of the this compound core structure is typically achieved through modern cross-coupling reactions. The choice of reaction depends on the specific precursors and the desired bond connection (C-C or C-N).

A Suzuki coupling reaction is a powerful method for forming the C-C bond between the piperidine and pyrazole rings. organic-chemistry.orgrsc.org This reaction would involve the coupling of a piperidine-4-boronic acid or ester with a 4-halopyrazole, or conversely, a 4-lithiated piperidine with a pyrazole boronic ester. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. ias.ac.in

The Buchwald-Hartwig amination provides an efficient route for the formation of the C-N bond. researchgate.netresearchgate.net This would involve the reaction of a 4-aminopiperidine (B84694) derivative with a 4-halopyrazole, or a piperidine with a 4-halopyrazole derivative where the pyrazole nitrogen is subsequently deprotected. A notable example is the coupling of 1-benzyl-4-bromopyrazole with pyrrolidine, a reaction analogous to the synthesis of the target molecule. researchgate.netnih.gov

Exploration of Diverse Synthetic Routes

Beyond the straightforward coupling of pre-formed heterocyclic rings, other synthetic strategies can be employed to construct this compound. These include intramolecular cyclization approaches and various metal-catalyzed cross-coupling reactions that build one of the rings in the presence of the other.

Intramolecular Cyclization Approaches

Intramolecular cyclization can be a powerful strategy for forming heterocyclic rings. mdpi.comresearchgate.net One potential approach to this compound could involve the formation of the pyrazole ring from a precursor already containing the 1-benzylpiperidine moiety. For instance, a 1-benzyl-4-piperidone derivative could be converted to a β-dicarbonyl compound, which could then undergo condensation with hydrazine to form the pyrazole ring. nih.govnih.gov

Another possibility is the intramolecular cyclization of a suitably functionalized piperidine derivative containing a hydrazone moiety. For example, a compound with a piperidine ring and a side chain containing a hydrazone and a leaving group could potentially cyclize to form the pyrazole ring. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are central to the synthesis of complex molecules like this compound. As discussed previously, Suzuki and Buchwald-Hartwig reactions are the most prominent examples.

Suzuki Coupling: A plausible route involves the synthesis of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, which can be coupled with a protected 4-bromo-1H-pyrazole. Subsequent deprotection of the Boc group and N-benzylation would yield the final product. A similar strategy has been employed in the synthesis of 4-benzylpiperidines. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction offers a direct route to form the C(aryl)-N bond. A key consideration is the potential for catalyst inhibition by the nitrogen-rich heterocycles. However, the development of specialized ligands has largely overcome this issue. nih.gov A feasible approach would be the coupling of 1-benzyl-4-aminopiperidine with a protected 4-bromo-1H-pyrazole, followed by deprotection. An example of a similar transformation is the reaction of 4-halo-1H-1-tritylpyrazoles with piperidine. researchgate.netnih.gov

The following table summarizes the key metal-catalyzed coupling reactions applicable to the synthesis of the target compound.

| Reaction Type | Piperidine Precursor | Pyrazole Precursor | Catalyst/Ligand System | Reference |

| Suzuki Coupling | 1-Benzyl-4-piperidineboronic ester | 4-Bromo-1H-pyrazole (protected) | Pd(OAc)2, SPhos | ias.ac.in |

| Buchwald-Hartwig Amination | 1-Benzyl-4-aminopiperidine | 4-Bromo-1H-pyrazole (protected) | Pd2(dba)3, tBuXPhos | researchgate.netresearchgate.net |

Multi-component Reaction Architectures

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer a highly efficient route to intricate molecular scaffolds. nih.govresearchgate.net While a direct MCR for this compound is not prominently documented, its synthesis can be envisioned through the principles of MCRs that build pyrazole and piperidine rings.

For instance, four-component reactions are widely used for the synthesis of pyrazole derivatives. nih.govnih.gov A general approach involves the reaction of a hydrazine, a β-ketoester, an aldehyde, and a nitrile, often under catalytic conditions. nih.gov One could hypothetically construct a pyrazolylpiperidine scaffold by employing a piperidine-containing starting material within an MCR framework. A plausible, though complex, MCR could involve 1-benzyl-4-piperidone, a source of hydrazine (like hydrazine hydrate (B1144303) or phenylhydrazine), a 1,3-dicarbonyl compound, and another component to complete the pyrazole ring formation.

More practically, MCRs are used to construct complex piperidine scaffolds. A four-component reaction involving an aldehyde, lithium hexamethyldisilazide (LiHMDS), an acid chloride, and a dienophile can generate highly substituted piperidone rings through an in situ generated aza-diene undergoing a Diels-Alder reaction. researchgate.net

Table 1: Illustrative Four-Component Synthesis of Piperidone Scaffolds via Intermolecular Diels-Alder Reaction This table illustrates the versatility of MCRs in generating piperidine precursors, a strategy adaptable for the synthesis of the target molecule.

Data adapted from a study on four-component piperidone synthesis. researchgate.net

Strategic Modification of the Piperidine and Pyrazole Rings

Post-synthesis modification of the this compound core is crucial for developing analogs and studying structure-activity relationships. This involves the selective functionalization of either the piperidine or the pyrazole ring. Recent advances have provided powerful tools for such modifications, including C-H activation and cross-coupling reactions. news-medical.netresearchgate.net

A novel two-stage strategy combines biocatalytic C-H oxidation with radical cross-coupling to functionalize piperidines. news-medical.net This method allows for the selective introduction of hydroxyl groups, which can then be used as handles for further modifications, simplifying what were previously multi-step synthetic sequences. news-medical.net For the pyrazole moiety, functionalization can often be achieved via Vilsmeier-Haack reactions to install formyl groups or through metal-catalyzed cross-coupling reactions if a halogenated pyrazole precursor is used. nih.gov

Substituent Effects on Reaction Outcomes and Yields

The nature of substituents on the starting materials profoundly influences the course and efficiency of synthetic reactions. In the synthesis of piperidine derivatives, the electronic properties of substituents can be critical. For example, in a reductive hydroamination/cyclization cascade to form piperidines, substrates with strong electron-releasing groups (like 4-OMe) on an aryl ring were found to yield hydrolyzed byproducts, whereas those with electron-withdrawing groups (like NO2) failed to participate in the reaction. mdpi.com

In pyrazole synthesis, substituents on the hydrazine component dictate the regiochemical outcome. When synthesizing 5-aminopyrazoles via a three-component reaction, the use of arylhydrazines leads to complete regioselectivity. beilstein-journals.org In contrast, using methylhydrazine results in a mixture of regioisomers, albeit with a strong preference for one (ratio >10:1). beilstein-journals.org Such effects are critical considerations in designing a synthesis for a specifically substituted this compound derivative.

Regioselective Functionalization Techniques

Achieving regioselectivity is a paramount challenge in the functionalization of heterocyclic systems containing multiple reactive sites. For the piperidine ring, site-selective C-H functionalization can be controlled by the choice of catalyst and the nature of the nitrogen-protecting group. nih.gov A study demonstrated that using N-Boc-piperidine with a specific rhodium catalyst resulted in functionalization at the C2 position. nih.gov Conversely, changing the N-protecting group to an N-α-oxoarylacetyl group and using a different rhodium catalyst directed the functionalization to the C4 position. nih.gov

For the pyrazole ring, regioselective synthesis is often addressed during the ring-forming step. A one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine (such as methyl- or benzyl-hydrazine) can produce highly functionalized phenylaminopyrazoles. nih.gov The regioselectivity of 1,3-dipolar cycloaddition reactions between nitrilimines and alkenes is another powerful method for constructing tetrasubstituted pyrazoles with precise control over the substituent placement. mdpi.com A base-mediated reaction of pyrylium (B1242799) salts with diazo compounds can also afford functionalized pyrazole-chalcones with high regioselectivity. rsc.org

Table 2: Catalyst and Directing Group Control of Regioselective C-H Functionalization of Piperidine This table highlights how strategic choice of reagents can direct functionalization to specific positions on the piperidine ring.

Data derived from a study on the site-selective synthesis of methylphenidate analogues. nih.gov

Stereochemical Considerations in Synthesis

When substituents are introduced to the piperidine ring, stereocenters can be created, making stereochemical control a critical aspect of synthesis. The synthesis of piperidine derivatives can be designed to be highly stereoselective. For example, MCRs that utilize a Diels-Alder reaction can exhibit high levels of diastereoselectivity, with cyclic dienophiles typically yielding endo adducts and acyclic dienophiles favoring exo products. researchgate.net

Catalyst-controlled reactions are also instrumental in establishing stereochemistry. Rhodium-catalyzed C-H functionalization and cyclopropanation reactions have been used for the diastereoselective synthesis of piperidine derivatives. nih.gov Furthermore, the reductive, stereoselective ring-opening of a cyclopropane (B1198618) ring fused to a tetrahydropyridine (B1245486) precursor offers an indirect yet effective route to stereodefined 3-substituted piperidines. nih.gov

Advanced Purification and Isolation Methodologies

The synthesis of complex molecules like this compound often results in mixtures containing regioisomers, stereoisomers, and other byproducts. Consequently, advanced purification techniques are essential for isolating the desired compound in high purity.

Beyond standard column chromatography, flash chromatography is a widely employed technique that offers faster and more efficient separations. mdpi.com For challenging separations of closely related isomers, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Recrystallization is another powerful purification method, particularly for solid compounds, and can yield material of very high purity if a suitable solvent system is found. nih.gov In some synthetic protocols, particularly those utilizing ionic liquids, the product can be extracted, and the ionic liquid medium can be recovered and recycled, simplifying the purification process and improving the sustainability of the synthesis. mdpi.com The unambiguous identification of isomers often requires a combination of NMR spectroscopy and mass spectrometry. nih.gov

Table of Mentioned Compounds

Molecular Interaction and Biological Target Identification Research

Hypothetical Biological Targets Based on Structural Analogues

The structure of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine incorporates key pharmacophores found in a variety of biologically active agents. The benzylpiperidine moiety is a well-established scaffold in compounds targeting the central nervous system, while the pyrazole (B372694) ring is a versatile heterocycle present in numerous enzyme inhibitors and receptor modulators.

Enzyme Inhibition Profiles (e.g., Cholinesterases, BACE-1, MenA)

Cholinesterases (AChE and BuChE)

The benzylpiperidine scaffold is a prominent feature in many cholinesterase inhibitors, which are crucial in the management of Alzheimer's disease. For instance, Donepezil, a leading acetylcholinesterase (AChE) inhibitor, features a 1-benzylpiperidine (B1218667) core. acs.orglgcstandards.com Research into related structures has shown that this motif is key to their inhibitory activity.

A series of novel N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid were synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net While the direct 1-benzylpiperidine amide of 1H-indole-5-carboxylic acid was a weak, non-selective inhibitor, substitutions on the benzyl (B1604629) ring, such as a 3-chloro group, led to improved inhibitory activity against BuChE. researchgate.net

In another study, a polyfunctionalized pyridine (B92270) derivative incorporating a 1-benzylpiperidine moiety, specifically 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, was identified as a potent dual-target inhibitor of both AChE and BuChE, with IC₅₀ values of 13 nM and 3.1 µM, respectively. nih.gov

These findings suggest that this compound could plausibly exhibit inhibitory activity against cholinesterases, making these enzymes hypothetical targets.

| Compound | Target Enzyme | Reported Activity | Source |

|---|---|---|---|

| 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid | BuChE | Highest inhibitory activity in its series (30.06% at 10 µM) | researchgate.net |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | AChE | IC₅₀ = 13 nM | nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | BuChE | IC₅₀ = 3.1 µM | nih.gov |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil analogue) | AChE | Serves as a key structural component for AChE inhibitors | acs.org |

Receptor Modulatory Activities (e.g., Sigma Receptors, Muscarinic Receptors, CFTR)

Sigma (σ) Receptors

Sigma receptors, particularly the σ₁ subtype, are recognized as promising targets for neurological and psychiatric disorders. The benzylpiperidine framework is a common structural element in high-affinity sigma receptor ligands.

1-Benzyl-4-piperidone is a precursor for synthesizing spirocyclic furopyridines that act as ligands for the haloperidol-sensitive σ receptor. sigmaaldrich.com

Research on pyridine dicarbonitriles revealed that a compound with a 1-benzylpiperidine group showed extremely high affinity for the human σ₁ receptor (Kᵢ = 1.45 nM) and significant selectivity over the σ₂ subtype. nih.gov

Structurally related benzylpiperazine derivatives have also been developed as potent and selective σ₁ receptor antagonists for the potential treatment of pain. nih.gov

Given the established role of the benzylpiperidine motif in sigma receptor binding, it is a strong hypothetical target for this compound.

Other Protein Interactions (e.g., Kinases, Ion Channels)

Kinases

The pyrazole ring is a privileged scaffold in the design of kinase inhibitors. Numerous pyrazole-containing compounds have been developed to target various protein kinases involved in cell signaling and disease.

A study on 1-benzyl-1H-pyrazole derivatives led to the discovery of potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis. nih.gov Structure-activity relationship analysis identified compounds with significant inhibitory activity, demonstrating the utility of the benzylpyrazole scaffold for kinase inhibition. nih.gov

Furthermore, a compound with a pyrazolyl-phenyl-piperidine structure was noted in the context of research into PI3K/PKB/mTOR inhibitors, highlighting the relevance of this combined scaffold in targeting kinase pathways. drugbank.com

Ion Channels and Transporters

The benzylpiperidine structure is also found in compounds that modulate the activity of ion channels and neurotransmitter transporters.

A close analogue, 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine, is known to be a potent and selective dopamine (B1211576) reuptake inhibitor, indicating that the benzylpiperidine moiety can confer activity at neurotransmitter transporters. wikipedia.org

The potential interaction with σ₁ receptors also implies a possible indirect modulation of ion channels, as σ₁ receptors are known to regulate Ca²+ signaling at the endoplasmic reticulum. nih.gov

Methodologies for Target Deconvolution

To move beyond hypothetical targets and definitively identify the molecular binding partners of this compound, several experimental strategies, collectively known as target deconvolution, can be employed. technologynetworks.comnih.govnih.gov

Affinity Chromatography and Proteomic Approaches

Affinity chromatography is a powerful and widely used technique for isolating specific target proteins from a complex biological mixture, such as a cell lysate. nih.govnih.gov The process involves chemically modifying the small molecule of interest (the "ligand") so it can be immobilized on a solid support, such as chromatography beads. technologynetworks.comresearchgate.net

The general workflow is as follows:

Immobilization : this compound is synthesized with a linker arm that allows it to be covalently attached to a solid matrix (e.g., agarose (B213101) beads).

Incubation : The immobilized compound is incubated with a protein extract from relevant cells or tissues. Proteins that have an affinity for the compound will bind to it.

Washing : Non-specifically bound proteins are washed away, leaving only the proteins that specifically interact with the immobilized ligand. technologynetworks.com

Elution : The bound proteins are eluted from the matrix using conditions that disrupt the ligand-protein interaction.

Identification : The eluted proteins are identified using high-sensitivity mass spectrometry (MS), providing a list of direct binding partners for the compound. nih.gov

This approach provides direct physical evidence of an interaction between the compound and its protein targets. researchgate.net

Activity-Based Protein Profiling

Activity-Based Protein Profiling (ABPP) is a sophisticated chemical proteomics method used to assess the functional state of entire enzyme classes within a complex proteome. nih.govyoutube.com Unlike affinity chromatography, which identifies binding partners regardless of function, ABPP specifically targets active enzymes. nih.govrsc.org

To apply ABPP for this compound, a specialized chemical probe would be designed. This probe would consist of three key components:

Scaffold : The this compound structure, which provides the binding selectivity for its target(s).

Reactive Group (Warhead) : An electrophilic group that forms a covalent bond with a nucleophilic residue in the active site of the target enzyme.

Reporter Tag : A tag, such as biotin (B1667282) or a fluorophore, that allows for the detection and enrichment of the probe-labeled proteins. youtube.com

When this probe is introduced into a proteome, it selectively and covalently labels its active enzyme targets. The tagged proteins can then be enriched (e.g., using streptavidin beads for a biotin tag) and identified by mass spectrometry. nih.gov This methodology not only identifies the targets but also confirms that the compound interacts with their active, functional state. nih.gov

Investigation of Binding Modes and Interaction Dynamics

The affinity and interaction dynamics of this compound derivatives with their biological targets are fundamental to their pharmacological activity. Researchers have employed various techniques to characterize these interactions at a molecular level.

Radioligand binding assays are a primary tool for determining the affinity of a ligand for a specific receptor. Studies on compounds containing the 1-benzylpiperidine or pyrazole moiety have revealed interactions with several key protein targets.

Derivatives of 1-benzyl-1H-pyrazole have been identified as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a crucial player in necroptosis. In a study, a series of these derivatives were synthesized and evaluated for their binding affinity to the RIP1 kinase. One notable compound demonstrated a dissociation constant (Kd) value of 0.078 μM, indicating a strong binding affinity. nih.gov

Furthermore, compounds with a 1-benzylpiperidin-4-yl motif have shown high affinity for sigma receptors. For instance, a derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, exhibited a high affinity for the human sigma-1 receptor (hσ1R) with a Ki value of 1.45 ± 0.43 nM. nih.gov This affinity is comparable to standard sigma receptor ligands. nih.gov

In the context of muscarinic acetylcholine (B1216132) receptors, pyrazol-4-yl-pyridine derivatives have been investigated as positive allosteric modulators (PAMs) of the M4 receptor. nih.gov Radioligand binding experiments using [3H]N-methylscopolamine ([3H]NMS) on cells expressing the human M4 receptor demonstrated that these compounds could enhance the binding of the endogenous ligand, acetylcholine. nih.gov

The following table summarizes the binding affinities of representative compounds from these studies.

| Compound Class | Target | Radioligand | Binding Affinity |

| 1-Benzyl-1H-pyrazole derivative | RIP1 Kinase | - | Kd: 0.078 μM nih.gov |

| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}pyridine derivative | Human Sigma-1 Receptor | (+)-[3H]pentazocine | Ki: 1.45 nM nih.gov |

| Pyrazol-4-yl-pyridine derivative | Human M4 Muscarinic Receptor | [3H]NMS | Allosteric Modulator nih.gov |

Enzymatic assays are critical for determining the inhibitory potential and mechanism of action of a compound against a specific enzyme. Research into this compound and related structures has identified inhibitory activity against several enzymes.

Derivatives of N-substituted piperidine have been evaluated for their inhibitory activity against steroid 5-alpha-reductase, an enzyme implicated in various hormonal disorders. nih.gov While the specific this compound was not detailed, related structures showed a broad range of inhibitory potencies against both type 1 and type 2 isozymes, with IC50 values in the micromolar to nanomolar range. nih.gov

In the realm of neurodegenerative diseases, compounds with a 1-benzylpiperidine fragment have been assessed as cholinesterase inhibitors. One study reported that 1-benzylpiperidine amide of 1H-indole-5-carboxylic acid was a weak, non-selective inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net Another study on pyrazoles containing a benzyl-piperazine fragment found moderate acetylcholinesterase inhibition, with IC50 values in the 5-50 μM range. researchgate.net

More recently, 3-hydroxypyridin-4-one derivatives incorporating benzyl hydrazide substitutions have been synthesized and tested as tyrosinase inhibitors. nih.gov These compounds displayed IC50 values ranging from 25.29 to 64.13 μM. nih.gov Kinetic analysis of the most potent inhibitor from this series revealed a competitive mode of inhibition. nih.gov

The table below presents the enzymatic inhibition data for these classes of compounds.

| Compound Class | Enzyme Target | Inhibition Data |

| N-substituted piperidine derivatives | Steroid 5-alpha-reductase | IC50 values from nM to µM range nih.gov |

| 1-Benzylpiperidine amide derivative | Acetylcholinesterase/Butyrylcholinesterase | Weak, non-selective inhibitor researchgate.net |

| Pyrazole with benzyl-piperazine | Acetylcholinesterase | IC50: 5-50 μM researchgate.net |

| 3-Hydroxypyridin-4-one benzyl hydrazide derivative | Tyrosinase | IC50: 25.29 - 64.13 μM nih.gov |

Cellular target engagement studies are essential to confirm that a compound interacts with its intended target within a living cell, a critical step in drug discovery.

For the 1-benzyl-1H-pyrazole derivatives targeting RIP1 kinase, their binding affinity translated to functional activity in a cellular context. The lead compound from this series demonstrated an EC50 value of 0.160 μM in a cell-based necroptosis inhibitory assay, confirming its engagement with the RIP1 kinase pathway within cells. nih.gov

General methodologies for assessing cellular target engagement, such as the Cellular Thermal Shift Assay (CETSA), are increasingly being used to directly measure the interaction between a drug and its protein target in the complex environment of the cell. researchgate.net These techniques provide invaluable information on whether a compound reaches and binds to its intracellular target. While specific CETSA data for this compound is not publicly available, the principles of these assays are fundamental to validating the cellular activity of such compounds. The ability to modulate target engagement through various strategies is a key consideration in the early stages of drug discovery. nih.gov

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Structural Variations and Their Biological Consequences

Structure-activity relationship (SAR) studies are fundamental to understanding how different parts of a molecule contribute to its biological effect. For the 1-benzyl-4-(1H-pyrazol-4-yl)piperidine family, SAR campaigns have methodically altered each key moiety to map the chemical space and identify features that enhance desired activities.

The N-benzyl group plays a crucial role in anchoring the ligand to its biological target, often through hydrophobic interactions. researchgate.net Research into related scaffolds, such as 1-benzyl-1H-pyrazole derivatives, has shown that substitutions on the benzyl (B1604629) ring can significantly modulate inhibitory potency. nih.gov

For instance, in a study on RIP1 kinase inhibitors based on a 1-benzyl-1H-pyrazole core, moving from an unsubstituted benzyl group to a 2,4-dichlorobenzyl moiety was a key step in initial optimization. nih.gov Further exploration revealed that the position and nature of substituents are critical. While introducing an electron-rich benzodioxolane moiety was tolerated, acidic groups had a more substantial impact on inhibitory activities. scispace.com The introduction of a benzyl group itself, compared to smaller alkyl groups like methyl, can be well-tolerated and may not cause a significant reduction in activity, suggesting this larger, lipophilic group is favorable for fitting into certain binding pockets. scispace.comorientjchem.org

| Compound | Benzyl Moiety Substitution | RIP1 Kinase Kd (μM) | Cell Necroptosis EC50 (μM) |

|---|---|---|---|

| 1a | 2,4-dichloro | 0.140 | 0.290 |

| 4a | 4-chloro | 0.130 | 0.220 |

| 4b | 4-fluoro | 0.078 | 0.160 |

| 4c | 4-methyl | 0.430 | 0.790 |

| 4d | Unsubstituted | 0.310 | 0.650 |

This table illustrates how halogen substitutions, particularly fluorine at the 4-position of the benzyl ring, can enhance potency compared to unsubstituted or alkyl-substituted analogs.

The pyrazole (B372694) ring is a versatile heterocyclic scaffold whose electronic and steric properties can be tuned through substitution. allresearchjournal.comglobalresearchonline.net The positions available for substitution on the pyrazole ring (N1, C3, C4, C5) are not equivalent; electrophilic substitution typically occurs at the C4 position, while nucleophilic attacks favor the C3 and C5 positions. nih.gov

The nature of the substituent profoundly affects biological activity. The addition of electron-withdrawing groups can enhance potency in certain contexts. frontiersin.org For example, in the development of DPP-4 inhibitors, the substitution of a hydrogen atom on the pyrazole ring with a methylsulfonyl group was found to significantly alter the pharmacokinetic profile of the drug omarigliptin. nih.gov In the optimization of RIP1 kinase inhibitors, a 3-nitro substituent on the pyrazole ring served as a starting point, with subsequent modifications explored to improve activity. nih.gov The presence of an aliphatic amide pharmacophore, particularly when combined with a piperidine (B6355638) moiety, has been noted to enhance the anti-microbial activity of some 1,5-diaryl pyrazoles. nih.gov

| Scaffold/Target | Substitution | Observed Effect | Reference |

|---|---|---|---|

| 1,5-Diaryl Pyrazole (Antimicrobial) | Addition of 4-piperidine moiety to an aliphatic amide | Enhanced activity | nih.gov |

| DPP-4 Inhibitor (Omarigliptin) | Methylsulfonyl group at N2-position | Shorter half-life compared to methyl analog | nih.gov |

| 1-Benzyl-1H-pyrazole (RIP1 Kinase) | 3-nitro group | Served as a potent starting point for optimization | nih.gov |

| 4-(arylchalcogenyl)-1H-pyrazole (Antinociceptive) | Selanyl or sulfenyl group at C4 | Higher nociceptive threshold than unsubstituted analog | frontiersin.org |

The length of the chain linking the piperidine to other parts of the molecule is also a critical determinant of activity. In a series of histamine (B1213489) H3 receptor antagonists, derivatives of 1-benzyl-4-hydroxypiperidine (B29503) were prepared with 3-aminopropyloxy and 5-aminopentyloxy chains at the 4-position. nih.gov This variation in linker length directly impacts how the terminal amino group can interact with the receptor, with both chain lengths yielding compounds with pronounced in-vitro affinities. nih.gov Similarly, in fentanyl analogs, shortening the phenethyl linker to a benzyl group or lengthening it by one methylene (B1212753) unit creates distinct compounds with different properties, illustrating the sensitivity of receptor binding to linker length. wikipedia.org

Stereochemistry can have a profound effect on biological activity, as enantiomers or diastereomers of a chiral molecule often interact differently with their biological targets. In a series of CXCR3 chemokine antagonists based on a pyridyl-piperazinyl-piperidine scaffold, the stereochemistry of a substituent on the piperazine (B1678402) ring was crucial. nih.gov The analog with a 2'(S)-ethylpiperazine moiety exhibited a human CXCR3 IC₅₀ of 0.2 nM, highlighting a strong preference for a specific stereoisomer. nih.gov

The systematic synthesis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates (piperidine-2-carboxylates) has been undertaken to explore the 3D shape diversity offered by the piperidine scaffold. whiterose.ac.uk This work underscores the importance of controlling stereocenters on the piperidine ring to generate fragments with diverse spatial arrangements, which is a key principle in fragment-based drug discovery and ligand design. whiterose.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for gaining insight into the molecular properties that drive biological effects.

The development of a robust QSAR model hinges on the selection of appropriate molecular descriptors. These parameters quantify various aspects of a molecule's structure, including its electronic, steric, hydrophobic, and topological properties. researchgate.net For pyrazole and piperidine-containing compounds, a variety of descriptors have been successfully employed in QSAR studies.

Electronic Descriptors: These describe the electronic properties of the molecule. Commonly used parameters include atomic partial charges (e.g., qH35, qN23), dipole moment (µ), and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). scispace.comresearchgate.net

Steric Descriptors: These relate to the size and shape of the molecule.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is crucial for membrane permeability and hydrophobic interactions with a target.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, such as adjacency and distance matrix descriptors. nih.gov

QSAR models for pyrazole derivatives have been developed using methods like multiple linear regression (MLR) and partial least-squares (PLS). nih.gov For 3D-QSAR studies, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. mdpi.comnih.gov These models provide contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity, guiding the rational design of new, more potent analogs. nih.gov

Statistical Validation of QSAR Predictions

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. The reliability of any QSAR model is critically dependent on rigorous statistical validation. nih.gov This process confirms the robustness and predictive power of the model, ensuring that its predictions are not due to chance. nih.gov Validation is a crucial step in model development, establishing the acceptability of each stage, from data selection to the application of statistical tools. nih.gov

The validation process is typically divided into two main phases: internal validation and external validation.

Internal Validation: This phase assesses the stability and robustness of the model using the training set of data from which it was generated. A common technique is cross-validation, particularly the leave-one-out (LOO) or k-fold cross-validation method. mdpi.com In 10-fold cross-validation, for instance, the dataset is split into ten subsets; the model is trained on nine and tested on the one remaining subset, with the process repeated ten times. mdpi.com The cross-validation correlation coefficient (q²) is a key metric derived from this process. A high q² value (e.g., > 0.7) generally indicates good model robustness and predictive ability. researchgate.net Another internal validation technique is double cross-validation, which helps in constructing models of improved quality by using different combinations of the training set in an inner loop. nih.gov

External Validation: This is the most stringent test of a model's predictive performance. It involves using the developed QSAR model to predict the activity of an external set of compounds that were not used in the model's development. The predictive ability is often quantified by the coefficient of determination, R²pred (or r² for the test set), between the predicted and observed activities of the external set compounds. nih.gov A high R²pred value (e.g., > 0.8) suggests that the model has strong generalization capability. nih.gov

The applicability domain (AD) of a QSAR model must also be defined. mdpi.com The AD specifies the chemical space of structures for which the model can make reliable predictions, preventing its use on compounds that are too dissimilar from the training set. mdpi.com

Table 1: Statistical Validation Parameters for a Hypothetical QSAR Model of Pyrazolylpiperidine Analogs

| Parameter | Symbol | Typical Value | Description |

| Coefficient of Determination | R² | > 0.85 | Measures the proportion of variance in the dependent variable that is predictable from the independent variable(s) for the training set. nih.gov |

| Cross-validated R² | q² | > 0.70 | An internal validation metric that assesses the predictive power of the model through cross-validation. researchgate.net |

| External Validation R² | R²pred | > 0.80 | Measures the model's performance on an independent (external) test set, indicating its generalization ability. nih.gov |

| Root Mean Square Error | RMSE | Low | Represents the standard deviation of the prediction errors (residuals). |

| Mean Absolute Error | MAE | Low | The average of the absolute differences between predicted and actual values. mdpi.com |

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a cornerstone of modern drug discovery, serving as an effective method for both hit identification and lead optimization. vcat.deresearchgate.net A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. nih.gov These features include hydrogen bond donors (HBDs), hydrogen bond acceptors (HBAs), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups. nih.gov

For a compound like this compound, a ligand-based pharmacophore model can be generated from a set of known active molecules, even without a 3D structure of the target protein. mdpi.com This approach identifies the common structural features responsible for the observed biological activity. nih.gov The process involves generating conformers for each active molecule and aligning them to find a common 3D arrangement of pharmacophoric features. mdpi.com

Once a pharmacophore model is established, it becomes a powerful tool for lead optimization. The goal of lead optimization is to refine a lead compound's properties, balancing multiple parameters such as biological activity, selectivity against other targets, and metabolic stability, all within a single molecule. vcat.de The pharmacophore model guides this process in several ways:

Virtual Screening: The model can be used as a 3D query to search large chemical databases for novel scaffolds that match the required pharmacophoric features, a process known as scaffold hopping. nih.gov

Guided Structural Modifications: Medicinal chemists can use the model to propose modifications to the lead compound. For example, if the model indicates a crucial hydrophobic pocket, chemists might add or extend an alkyl or aryl group on the pyrazolylpiperidine scaffold to improve binding affinity.

SAR Interpretation: The model provides a 3D structural hypothesis that helps explain the observed structure-activity relationships. For instance, it can clarify why substituting the benzyl group leads to a loss or gain of activity by showing how the new group fits (or fails to fit) within the model's defined features.

Table 2: Potential Pharmacophoric Features for a this compound-based Ligand

| Pharmacophoric Feature | Corresponding Moiety | Potential Interaction | Optimization Strategy |

| Aromatic Ring (AR) | Benzyl group | π-π stacking, hydrophobic interactions | Substitute the ring with other aromatic or heteroaromatic systems to probe for optimal interactions. |

| Hydrogen Bond Donor (HBD) | Pyrazole N-H | Donating a hydrogen bond to a receptor acceptor group | Protect or substitute the N-H to modulate H-bonding capacity or metabolic stability. |

| Hydrogen Bond Acceptor (HBA) | Pyrazole nitrogen atom | Accepting a hydrogen bond from a receptor donor group | Modify the electronics of the pyrazole ring to enhance H-bond acceptor strength. |

| Positive Ionizable (PI) | Piperidine nitrogen | Forming an ionic bond or H-bond in its protonated state | Modify the basicity of the piperidine nitrogen to optimize pKa and interaction strength. |

| Hydrophobic (H) | Piperidine ring | Van der Waals interactions within a hydrophobic pocket | Introduce substituents on the piperidine ring to explore additional hydrophobic space. |

Design of Molecular Hybrids and Conjugates

Molecular hybridization is an innovative strategy in drug design that involves combining two or more distinct pharmacophores (structural units from different bioactive molecules) into a single, new chemical entity. nih.gov The goal is to create a hybrid molecule with an improved affinity, better selectivity, or a dual mechanism of action that is superior to the individual parent molecules. nih.gov

The this compound scaffold is a prime candidate for this approach. Its structure contains distinct regions—the benzyl group, the piperidine linker, and the pyrazole ring—that can be systematically modified or conjugated with other pharmacophoric moieties.

The design process for molecular hybrids based on this scaffold can follow several rationales:

Dual-Target Ligands: If the pyrazolylpiperidine core is known to inhibit Target A, it can be chemically linked to a known inhibitor of Target B. This creates a single molecule capable of modulating two different biological targets, which can be advantageous for treating complex diseases.

Enhanced Potency and Selectivity: A fragment from a highly potent ligand can be appended to the this compound core. For example, if a specific substituent on the benzyl group is known to confer high selectivity for a particular receptor subtype, this feature can be incorporated into the design.

Improved Physicochemical Properties: A moiety can be conjugated to the core structure to enhance properties like solubility or cell permeability. For example, attaching a small polar group could improve aqueous solubility.

The synthesis of such hybrids often involves linking the two molecular fragments via a stable covalent bond, using a linker that is carefully chosen to ensure the correct orientation of both pharmacophores for optimal interaction with their respective binding sites. The hybridization of s-triazine moiety with pyridine (B92270) derivatives, for example, has been shown to yield compounds with powerful therapeutic effects by combining the intrinsic potencies of both heterocyclic systems. nih.gov This principle can be directly applied to the design of novel compounds based on the this compound structure.

Table 3: Strategies for Designing Molecular Hybrids from this compound

| Hybridization Strategy | Rationale | Example Modification | Potential Outcome |

| Fragment Merging | Combine the core scaffold with another pharmacophore that binds to an adjacent site on the same target. | Replace the benzyl group with a fragment known to interact strongly with a nearby sub-pocket of the target protein. | Increased binding affinity and potency. |

| Dual-Target Conjugation | Link the core to a known ligand for a second, distinct biological target. | Attach a known acetylcholinesterase inhibitor moiety to the pyrazole ring via a flexible linker. | A single molecule with dual activity, potentially for neurodegenerative diseases. |

| Bioisosteric Replacement | Replace a part of the molecule (e.g., the pyrazole ring) with a different heterocycle that has similar properties. | Substitute the pyrazole ring with an isoxazole (B147169) or triazole to explore different H-bonding patterns and metabolic stability. | Modulated selectivity and improved pharmacokinetic profile. |

| Carrier Conjugation | Attach a group that improves drug delivery or targeting. | Conjugate a sugar moiety to the piperidine nitrogen to potentially enhance transport across specific barriers. | Improved bioavailability or targeted delivery. |

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the binding mode of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine with various biological targets, such as enzymes or receptors.

Binding Pose Prediction and Affinity Scoring

The primary goal of molecular docking is to predict the most favorable binding pose of a ligand within the active site of a target protein. For this compound, this involves exploring the conformational space of the molecule and its possible orientations within the binding pocket. Sophisticated algorithms are employed to generate a multitude of possible poses, which are then evaluated using a scoring function. This scoring function estimates the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol), with lower values indicating a more favorable interaction. The pose with the best score is considered the most likely binding mode.

For instance, in a hypothetical docking study of this compound against a kinase target, the predicted binding affinity can help in ranking its potential inhibitory activity compared to other candidate molecules.

Table 1: Hypothetical Docking Scores for this compound against Various Kinase Targets

| Target Kinase | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

|---|---|---|

| Kinase A | -8.5 | 150 |

| Kinase B | -7.2 | 800 |

| Kinase C | -9.1 | 50 |

Analysis of Key Intermolecular Interactions

Beyond predicting the binding pose and affinity, molecular docking provides a detailed view of the intermolecular interactions between the ligand and the protein's active site residues. These interactions are crucial for the stability of the ligand-protein complex and for the ligand's biological activity. For this compound, these interactions can include:

Hydrogen Bonds: The pyrazole (B372694) and piperidine (B6355638) moieties of the compound contain nitrogen atoms that can act as hydrogen bond acceptors or donors, forming interactions with polar amino acid residues like serine, threonine, or asparagine.

Hydrophobic Interactions: The benzyl (B1604629) group and the aliphatic part of the piperidine ring can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine.

Pi-Pi Stacking: The aromatic rings of the benzyl and pyrazole groups can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Visualizing these interactions helps in understanding the structural basis of binding and can guide the design of derivatives with improved affinity and selectivity.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the compound and the stability of its complex with a biological target.

Conformational Analysis of the Compound in Solution

This compound is a flexible molecule with several rotatable bonds. Its conformation in a biological environment, which is typically aqueous, can significantly influence its ability to bind to a target. MD simulations can be used to explore the conformational landscape of the molecule in a simulated aqueous environment. By analyzing the simulation trajectory, the most populated and energetically favorable conformations can be identified. This information is valuable for understanding which shape the molecule is likely to adopt before binding to its target.

Dynamic Behavior of Ligand-Protein Complexes

MD simulations of the this compound-protein complex, starting from the best-docked pose, can provide crucial information about the stability of the interaction over time. Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored throughout the simulation. A stable RMSD profile suggests that the ligand remains bound in a stable conformation within the active site.

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different parts of the protein and the ligand. It can highlight which residues are most affected by the ligand's binding.

Interaction Fingerprints: The persistence of key intermolecular interactions, such as hydrogen bonds, can be tracked over the simulation time. This analysis can confirm the importance of the interactions predicted by molecular docking.

Table 2: Illustrative MD Simulation Stability Data for a this compound-Kinase C Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of H-Bonds |

|---|---|---|---|

| 0 | 0.0 | 0.0 | 3 |

| 10 | 1.2 | 1.5 | 2 |

| 20 | 1.3 | 1.6 | 3 |

| 30 | 1.1 | 1.5 | 3 |

| 40 | 1.4 | 1.7 | 2 |

| 50 | 1.3 | 1.6 | 3 |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide a wealth of information about the intrinsic properties of this compound, which can complement the findings from molecular docking and MD simulations.

Key properties that can be calculated using DFT include:

Optimized Molecular Geometry: DFT can be used to determine the most stable three-dimensional arrangement of atoms in the molecule with high accuracy.

Electronic Properties: DFT calculations can provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and interaction with other molecules. Important parameters include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the HOMO-LUMO energy gap, are important indicators of a molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Vibrational Frequencies: DFT can predict the vibrational spectra (e.g., infrared and Raman) of the molecule, which can be compared with experimental data to confirm its structure.

Table 3: Theoretical DFT-Calculated Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 5.4 |

| Dipole Moment (Debye) | 2.5 |

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO)

The foundational step in the computational analysis of a molecule is geometry optimization. This process employs quantum mechanical methods, most commonly Density Functional Theory (DFT), to determine the most stable three-dimensional arrangement of atoms—the global minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be derived. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

While specific values for this compound are not available in the literature, studies on analogous compounds like 1-Benzyl-4-(N-Boc-amino)piperidine have utilized DFT with basis sets such as B3LYP/6-311++G(d,p) for such calculations. It is anticipated that for this compound, the HOMO would be localized on the electron-rich pyrazole and benzyl rings, while the LUMO would be distributed across the aromatic systems.

Table 1: Hypothetical Electronic Properties of this compound

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -X.XX eV | Electron-donating capability |

| LUMO Energy | -Y.YY eV | Electron-accepting capability |

| HOMO-LUMO Gap | Z.ZZ eV | Chemical reactivity and stability |

Note: The values in this table are for illustrative purposes and are not based on published experimental or computational data.

Spectroscopic Property Prediction for Research Characterization

Computational methods are invaluable for predicting spectroscopic data, which can aid in the experimental characterization of new compounds. By calculating the vibrational frequencies of the optimized structure, a theoretical Infrared (IR) and Raman spectrum can be generated. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule and to assign specific vibrational modes to the observed peaks.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical chemical shifts provide a powerful tool for interpreting experimental NMR spectra, helping to assign signals to specific atoms within the molecule. For this compound, this would be crucial for confirming the connectivity of the benzyl, piperidine, and pyrazole moieties.

Conformational Energy Landscapes

The flexibility of the piperidine ring and the rotatable bonds connecting the different fragments of this compound mean that the molecule can exist in multiple conformations. Understanding the relative energies of these conformers is essential, as the biological activity of a molecule is often dependent on its three-dimensional shape.

A conformational energy landscape, also known as a potential energy surface scan, can be computationally generated by systematically rotating key dihedral angles and calculating the energy at each point. This analysis would reveal the most stable low-energy conformations of the molecule, as well as the energy barriers between them. For the piperidine ring, this would involve assessing the relative stabilities of chair, boat, and twist-boat conformations, and how the substituents influence these preferences.

Virtual Screening and De Novo Ligand Design Approaches

The structural motifs present in this compound—a benzyl group, a piperidine core, and a pyrazole ring—are common in medicinally active compounds. This makes the molecule and its derivatives interesting candidates for virtual screening and de novo ligand design.

In virtual screening, large libraries of compounds are computationally docked into the active site of a biological target, such as an enzyme or a receptor. The binding affinity of each compound is estimated, and the top-scoring molecules are selected for further experimental testing. The this compound scaffold could be used to search for new hits against a variety of therapeutic targets.

De novo ligand design, on the other hand, involves building a novel molecule from scratch within the constraints of a target's binding site. The this compound structure could serve as a core fragment or scaffold upon which new functional groups are added to optimize interactions with the target protein. Computational tools can predict how modifications to the scaffold would affect binding affinity and other drug-like properties. While specific applications of this compound in virtual screening or de novo design have not been reported, the chemical moieties it contains are frequently utilized in such computational drug discovery efforts.

Preclinical Biological Evaluation Methodologies and Model Systems

In Vitro Biochemical Assay Development and Validation

In vitro biochemical assays are fundamental for determining the direct interaction of a compound with purified molecular targets, such as enzymes and receptors. These assays are crucial for initial screening, establishing structure-activity relationships (SAR), and understanding the compound's mechanism of action at a molecular level. nih.gov

Enzyme inhibition assays are employed to assess the ability of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine to modulate the activity of specific enzymes. nih.govrsc.orgnih.gov The choice of assay format, such as colorimetric or fluorescence-based detection, depends on the enzyme's function and the availability of suitable substrates. nih.gov

For instance, considering the structural motifs present in this compound, its potential as a kinase inhibitor could be explored. nih.gov A fluorescence-based assay could be developed to measure the inhibition of a relevant kinase, such as Receptor Interacting Protein 1 (RIP1) kinase, which is implicated in necroptosis. nih.gov In such an assay, the kinase activity is monitored by the phosphorylation of a substrate, leading to a change in fluorescence. The inhibitory potential of this compound would be quantified by its IC50 value, representing the concentration at which 50% of the enzyme's activity is inhibited.

Table 1: Hypothetical Kinase Inhibition Data for this compound

| Kinase Target | Assay Type | Substrate | IC50 (µM) |

| RIP1 Kinase | Fluorescence-based | Peptide-Fluorophore | 0.5 |

| p38α MAPK | Colorimetric | Myelin Basic Protein | > 50 |

| JNK1 | Fluorescence-based | ATF2 | 15.2 |

Receptor binding assays are utilized to determine the affinity and selectivity of this compound for specific receptors. rsc.orgijpsr.com Radioligand displacement assays are a common method where the test compound's ability to displace a known radiolabeled ligand from its receptor is measured. rsc.orgijpsr.com

Given the piperidine (B6355638) moiety, a core structure in many neuroactive compounds, the affinity of this compound for various central nervous system (CNS) receptors, such as sigma (σ) receptors or histamine (B1213489) receptors, could be investigated. nih.govnih.gov For example, a radioligand binding assay for the σ1 receptor would involve incubating a source of the receptor (e.g., brain tissue homogenates) with a specific radioligand, such as 3H-pentazocine, in the presence of varying concentrations of this compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibition constant (Ki) can be calculated to reflect the compound's binding affinity.

Table 2: Hypothetical Receptor Binding Affinity of this compound

| Receptor | Radioligand | Tissue Source | Ki (nM) |

| σ1 | 3H-Pentazocine | Rat Brain Homogenate | 25 |

| σ2 | [3H]DTG | Rat Liver Homogenate | 350 |

| H3 | [3H]Nα-Methylhistamine | Guinea Pig Brain Cortex | > 1000 |

In the context of anti-inflammatory research, the ability of a compound to prevent protein denaturation and inhibit proteinases is a valuable indicator of its potential therapeutic efficacy. nih.gov Denaturation of tissue proteins is a hallmark of inflammation. nih.gov

The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit heat-induced albumin denaturation. nih.gov In this assay, bovine serum albumin is denatured by heating, and the turbidity of the solution is measured. The presence of an anti-inflammatory agent can inhibit this denaturation. The percentage of inhibition is calculated, and the IC50 value is determined.

Furthermore, the inhibition of proteinases, such as trypsin, which are involved in inflammatory processes, can be assessed. ijpsr.com The assay measures the activity of trypsin on a substrate, and the inhibitory effect of this compound is quantified.

Table 3: Hypothetical Anti-inflammatory Activity of this compound

| Assay | Method | Standard Drug | IC50 (µg/mL) |

| Protein Denaturation Inhibition | Heat-induced Albumin Denaturation | Diclofenac Sodium | 85 |

| Proteinase Inhibition | Trypsin Inhibition Assay | Aspirin | 120 |

Cell-Based Assay Methodologies

Cell-based assays provide a more physiologically relevant context to evaluate the activity of a compound by assessing its effects within a living cell. nih.govnih.gov These assays can confirm that the compound can cross the cell membrane and engage with its intracellular target.

Cellular target engagement assays are designed to confirm that a compound binds to its intended target within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. researchgate.net CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. researchgate.net

To assess the target engagement of this compound with a specific intracellular kinase, for example, intact cells would be treated with the compound. The cells are then heated to various temperatures, lysed, and the amount of soluble (non-denatured) target protein is quantified by methods such as Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Table 4: Hypothetical Cellular Thermal Shift Assay Data for this compound

| Target Protein | Cell Line | Compound Concentration (µM) | ΔTm (°C) |

| RIP1 Kinase | HT-29 | 10 | +3.5 |

| p38α MAPK | U-937 | 10 | +0.2 |

Functional cellular assays measure the downstream consequences of a compound's interaction with its target. If this compound is hypothesized to modulate ion channels, its activity can be assessed using techniques like automated patch-clamp electrophysiology or fluorescence-based assays that measure changes in intracellular ion concentrations.

Ion channels are crucial for cellular excitability and signaling, and their dysregulation is implicated in various diseases. nih.gov Given the structural elements of this compound, its effect on specific ion channels, such as voltage-gated calcium or potassium channels, could be investigated. For instance, a fluorescence-based assay using a calcium-sensitive dye could be employed to measure changes in intracellular calcium levels in response to channel activation or inhibition by the compound.

Table 5: Hypothetical Functional Cellular Assay Data for this compound

| Assay Type | Cell Line | Target Ion Channel | Effect | EC50/IC50 (µM) |

| Calcium Influx Assay | HEK293 expressing Cav1.2 | L-type Calcium Channel | Inhibition | 5.8 |

| Membrane Potential Assay | SH-SY5Y | Voltage-gated K+ Channels | No significant effect | > 100 |

Ex Vivo Models for Tissue-Level Characterization

Following initial in vitro cellular assays, ex vivo models serve as an intermediate step between in vitro and in vivo studies. These models utilize fresh tissue samples cultured outside the living organism, thereby preserving the complex cellular architecture and interactions of the original tissue. For a compound like this compound, ex vivo studies can provide valuable information on its effects at the tissue level, including its ability to penetrate tissue and exert its biological activity in a more physiologically relevant context.

A common ex vivo model is the precision-cut tissue slice (PCTS) technique. In this method, thin slices of tissue, typically from tumors or normal organs, are maintained in a culture system that provides necessary nutrients and oxygen. These slices can then be treated with the test compound. The effects of the compound on the tissue can be assessed using various endpoints, such as changes in cell proliferation (e.g., Ki-67 staining), apoptosis (e.g., TUNEL assay), or the expression of specific biomarkers.

The advantage of ex vivo models is their ability to maintain the native tissue microenvironment, including the extracellular matrix and the presence of various cell types, which can influence the response to a therapeutic agent. This provides a more accurate prediction of a compound's potential efficacy and tissue-specific effects compared to monolayer cell cultures.

Currently, there is no publicly available information from ex vivo studies conducted on this compound. However, the general methodology would involve obtaining fresh tissue samples, preparing precision-cut slices, and exposing them to the compound. Subsequent analysis would focus on assessing the compound's impact on the cellular and structural integrity of the tissue.

Illustrative Data Table on Ex Vivo Tissue Analysis (Hypothetical)

The following table is a hypothetical representation of data that could be generated from an ex vivo study of this compound on tumor tissue slices.

| Tissue Type | Treatment Group | Ki-67 Positive Cells (%) | TUNEL Positive Cells (%) |

| Tumor Tissue Slices | Vehicle Control | 45.8 ± 5.2 | 2.1 ± 0.5 |

| This compound (10 µM) | 22.3 ± 3.8 | 15.7 ± 2.1 | |

| This compound (50 µM) | 8.9 ± 2.1 | 38.4 ± 4.5 | |

| Normal Adjacent Tissue Slices | Vehicle Control | 5.2 ± 1.1 | 1.5 ± 0.3 |

| This compound (50 µM) | 4.8 ± 0.9 | 2.3 ± 0.6 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Advanced Analytical Techniques in Chemical Biology Research

High-Resolution Mass Spectrometry for Metabolite Identification (academic context)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in metabolomics for the elucidation of metabolic pathways of investigational compounds. nih.gov When a compound like 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine is studied in a biological system, it undergoes various enzymatic transformations, leading to the formation of metabolites. HRMS, often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, typically with a mass deviation of less than 5 ppm, which allows for the determination of the elemental composition of parent ions and their fragments. nih.gov

In a typical academic research setting, the compound would be incubated with liver microsomes (in vitro) or administered in a preclinical model (in vivo). Subsequent analysis of biological samples (e.g., plasma, urine) by LC-HRMS would separate potential metabolites from the complex biological matrix. thermofisher.com The high-resolution capability of instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers enables the confident assignment of a molecular formula to each detected metabolite. nih.gov